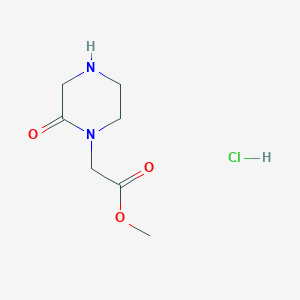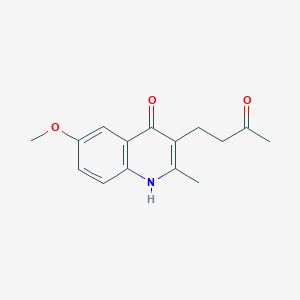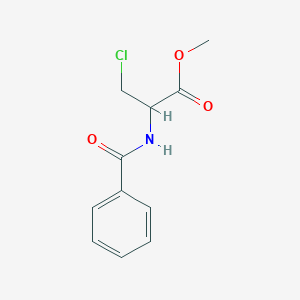
1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Descripción general
Descripción
1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as IMDM, is a chemical compound that has been widely used in scientific research due to its unique properties. IMDM is a pyrrole-based aldehyde that has been synthesized using various methods, including the Pd-catalyzed cross-coupling reaction, which is the most commonly used method.
Aplicaciones Científicas De Investigación
Photochemical Behavior and Substitution Reactions:
- The compound's photochemical behavior, especially in the context of halogenated pyrroles, has been investigated. When irradiated in the presence of an aromatic compound, certain iodo-substituted pyrroles demonstrate unique reactivity. This includes the formation of phenyl derivatives and dimethylpyrrole carboxylates under specific conditions (D’Auria et al., 1997).
Chromatographic Separation and Enantiomer Analysis
2. Novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, similar in structure to the compound , have been synthesized and their diastereoisomeric association complexes studied. This research is crucial in understanding the separation of enantiomers and barriers to racemization, which are key aspects in the synthesis and application of such compounds (Vorkapić-Furač et al., 1989).
Precursors for Bidentate Phosphine Ligands
3. Methods for synthesizing derivatives of 1,2,5-substituted 4-phosphoryl-3-formylpyrroles have been explored. This research is significant for the development of chiral bidentate phosphine ligands, which have numerous applications in catalysis and organometallic chemistry (Smaliy et al., 2013).
Magnetic Properties and Supramolecular Chemistry
4. A study on the use of related pyrrole compounds in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior demonstrates the potential of such compounds in supramolecular chemistry and materials science (Giannopoulos et al., 2014).
Synthesis and Characterization in Organic Chemistry
5. Research on the synthesis, characterization, and computational study of related pyrrole derivatives offers insights into the structural and electronic properties of these compounds. Such studies are vital for understanding the chemical behavior and potential applications of these molecules in organic synthesis and materials science (Singh et al., 2014).
Applications in Polymer Chemistry
6. The synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands have been explored, highlighting the compound's relevance in the field of organometallic chemistry and catalysis, particularly in polymerization processes (Qiao et al., 2011).
Aromaticity and Annulation Reactions
7. The compound's utility in the synthesis of aromatic molecules like thiophenes and pyrroles through amine-initiated annulation and aromatization cascade reactions has been demonstrated. This is significant for the creation of complex heterocyclic structures in organic synthesis (Ni et al., 2016).
Propiedades
IUPAC Name |
1-(4-iodo-3-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO/c1-9-6-13(4-5-14(9)15)16-10(2)7-12(8-17)11(16)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSGOYZIEBVYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)I)C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358112 | |
| Record name | 1-(4-IODO-3-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
423750-08-7 | |
| Record name | 1-(4-IODO-3-METHYLPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-methylbenzenecarboxylate](/img/structure/B3060403.png)
![5-{[3-(Trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B3060405.png)
![Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060406.png)
![N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea](/img/structure/B3060408.png)

